8-(2,4,5-Trimethoxyphenyl)-8-oxooctanoic acid
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Overview
Description
8-(2,4,5-Trimethoxyphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a trimethoxyphenyl group attached to an oxooctanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,4,5-Trimethoxyphenyl)-8-oxooctanoic acid typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The starting material, 2,4,5-trimethoxybenzaldehyde, is subjected to a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding ketone.
Chain Extension: The ketone undergoes a chain extension reaction, such as a Wittig reaction, to introduce the octanoic acid chain.
Final Oxidation: The final step involves the oxidation of the intermediate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(2,4,5-Trimethoxyphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl group.
Scientific Research Applications
8-(2,4,5-Trimethoxyphenyl)-8-oxooctanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 8-(2,4,5-Trimethoxyphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(2,4,5-Trimethoxyphenyl)ethanamine: Known for its psychoactive properties.
3,4,5-Trimethoxyphenylacrylic acid: Studied for its anti-inflammatory properties.
2,4,5-Trimethoxybenzaldehyde: Used as an intermediate in organic synthesis.
Uniqueness
8-(2,4,5-Trimethoxyphenyl)-8-oxooctanoic acid is unique due to its specific structure, which combines the trimethoxyphenyl group with an oxooctanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
8-oxo-8-(2,4,5-trimethoxyphenyl)octanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O6/c1-21-14-11-16(23-3)15(22-2)10-12(14)13(18)8-6-4-5-7-9-17(19)20/h10-11H,4-9H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHUICKUHWZUJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCCCCCC(=O)O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268785 |
Source
|
Record name | 2,4,5-Trimethoxy-η-oxobenzeneoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301268785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-00-5 |
Source
|
Record name | 2,4,5-Trimethoxy-η-oxobenzeneoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951892-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trimethoxy-η-oxobenzeneoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301268785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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